- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,

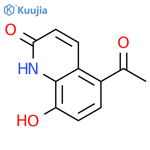

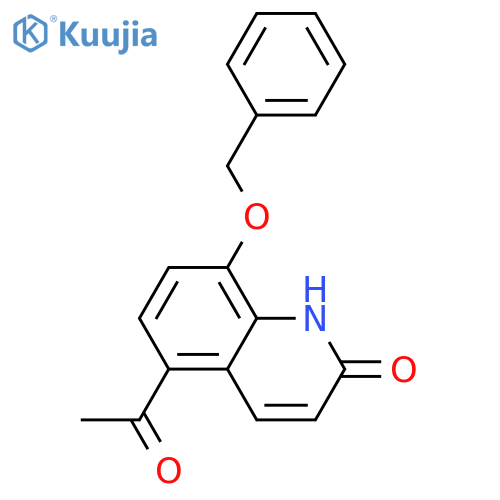

Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure

Nom du produit:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Numéro CAS:93609-84-8

Le MF:C18H15NO3

Mégawatts:293.316604852676

MDL:MFCD19381743

CID:1040627

PubChem ID:13375444

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone

- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone

- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one

- 5-acetyl-8-benzyloxycarbostyril

- acetyl-5 benzyloxy-8 carbostyrile

- acetylbenzyloxydihydroquinolinone

- 5-Acetyl-8-(benzyloxy)carbostyril

- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone

- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one

- 5-acetyl-8-benzyloxy-1H-quinolin-2-one

- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-

- MVYPGJMOODJFAZ-UHFFFAOYSA-N

- 5896AC

- OR61366

- 5-acetyl-8-benzyloxyquinolin-2(1h)-one

- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one

- 5-Acetyl-8-(phenylmethoxy)-2

- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)

- CS-0155086

- SB71448

- AKOS015991346

- DTXSID80538654

- I11611

- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one

- DB-368225

- AC-27669

- DF-0726

- SY061038

- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one

- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one

- J-516626

- SCHEMBL98338

- MFCD19381743

- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one

- 93609-84-8

- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one

- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

-

- MDL: MFCD19381743

- Piscine à noyau: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)

- La clé Inchi: MVYPGJMOODJFAZ-UHFFFAOYSA-N

- Sourire: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1

Propriétés calculées

- Qualité précise: 293.10500

- Masse isotopique unique: 293.10519334g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 4

- Complexité: 453

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 55.4

- Le xlogp3: 2.5

Propriétés expérimentales

- Dense: 1.230

- Point de fusion: 174-176 ºC

- Point d'ébullition: 569.179℃ at 760 mmHg

- Le PSA: 59.42000

- Le LogP: 3.72200

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Informations de sécurité

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Données douanières

- Code HS:2933790090

- Données douanières:

Code douanier chinois:

2933790090Résumé:

2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A139712-25g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 25g |

$69.0 | 2025-02-28 | |

| Key Organics Ltd | DF-0726-5MG |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | DF-0726-10MG |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D381695-100g |

5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 95% | 100g |

$2495 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1043625-100g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 100g |

$260 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |

5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |

93609-84-8 | 5mg |

¥2,407.00 | 2023-07-11 | ||

| Apollo Scientific | OR61366-500mg |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 500mg |

£110.00 | 2024-05-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | 97% | 200mg |

69.0CNY | 2021-07-12 | |

| Ambeed | A139712-1g |

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |

93609-84-8 | 97% | 1g |

$8.0 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

93609-84-8 | 97% | 5g |

636.0CNY | 2021-07-12 |

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate

Référence

- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activities, European Journal of Medicinal Chemistry, 1984, 19(4), 341-6

Méthode de production 3

Conditions de réaction

Référence

- Process for preparing isomers of carmoterol, United States, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux

1.2 reflux; 6 - 7 h, reflux

1.2 reflux; 6 - 7 h, reflux

Référence

- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Référence

- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Référence

- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

Référence

- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,

Méthode de production 8

Conditions de réaction

1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C

Référence

- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 30 min, rt; 2 h, rt

1.3 Solvents: Water ; 20 min, rt

1.2 30 min, rt; 2 h, rt

1.3 Solvents: Water ; 20 min, rt

Référence

- A process for preparing indacaterol and salts thereof, India, , ,

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Acetic anhydride

Référence

- Carbostyril derivative, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt

Référence

- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux

1.2 reflux; 6 - 7 h, reflux

1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C

1.2 reflux; 6 - 7 h, reflux

1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C

Référence

- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C

Référence

- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt

Référence

- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,

Méthode de production 15

Conditions de réaction

Référence

- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C

Référence

- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives, Acta Pharmacologica Sinica, 2019, 40(8), 1095-1105

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Littérature connexe

-

Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) Produits connexes

- 17122-78-0(4-2-(N-hydroxyimino)acetamidobenzoic Acid)

- 496946-78-2(5-(Trifluoromethyl)-1H-indole-2-carboxylic acid)

- 2167273-61-0(3-formyl-7-methyl-1H-indole-6-carboxylic acid)

- 1807208-89-4(Methyl 3,4-bis(trifluoromethyl)-2-hydroxybenzoate)

- 890959-11-2(N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-2,4,5-trimethylbenzene-1-sulfonamide)

- 1803971-78-9(5-Amino-3-chloro-2-cyano-4-(trifluoromethoxy)pyridine)

- 2137584-46-2(4-tert-butyl-1-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)

- 392288-68-5(3-bromo-N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

- 886908-90-3(4-cyano-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)

- 1094502-97-2(3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Pureté:99%

Quantité:100g

Prix ($):312.0